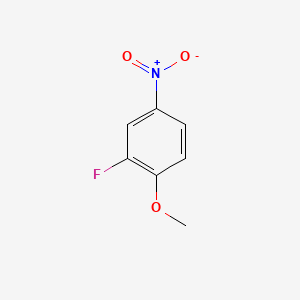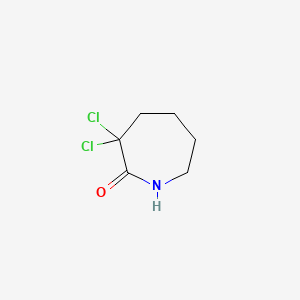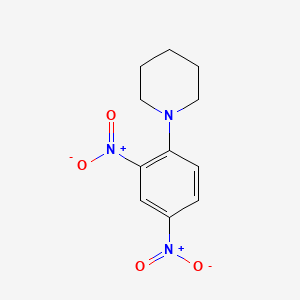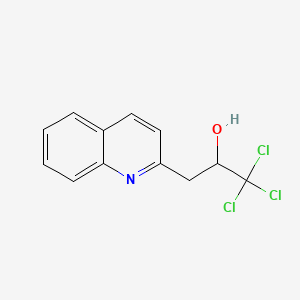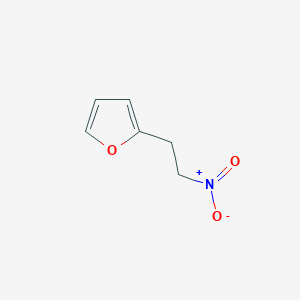
O-(4-Methoxybenzyl)hydroxylamine
概述
描述
O-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of a methoxy group (-OCH3) and a benzyl group (-C6H5CH2O) attached to a hydroxylamine moiety. This compound is a white to pale yellow solid, soluble in water and organic solvents like ethanol and dichloromethane .
作用机制
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.93 , which could influence its bioavailability.
准备方法
Synthetic Routes and Reaction Conditions:
化学反应分析
Types of Reactions:
Oxidation: O-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
- Acts as a stabilizer in polymer chemistry.
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry:
相似化合物的比较
O-Benzylhydroxylamine: Similar structure but lacks the methoxy group.
O-Methylhydroxylamine: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness:
属性
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-22-2 | |
| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O-(4-Methoxybenzyl)hydroxylamine used for monosaccharide analysis?
A: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose a challenge for sensitive and accurate analysis using conventional methods like LC-MS/MS. This compound (4-MOBHA) acts as a derivatizing agent, reacting with monosaccharides to form more hydrophobic and readily ionizable derivatives. [] This derivatization significantly improves their chromatographic separation, retention time, and detection sensitivity in LC-MS/MS analysis. []
Q2: How does this compound compare to other similar reagents?
A: Research indicates that 4-MOBHA demonstrates superior derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues tested. [] This higher efficiency makes it a preferred choice for enhancing the sensitivity and accuracy of monosaccharide analysis.
Q3: What are the advantages of using a deuterium-labeled 4-MOBHA (d3-4-MOBHA·HCl) in conjunction with 4-MOBHA?
A: The use of a paired derivatization approach with both 4-MOBHA and its deuterium-labeled counterpart, d3-4-MOBHA·HCl, offers a significant advantage. [] The d3-4-MOBHA·HCl serves as an internal standard, enabling more accurate and precise quantification of monosaccharides, especially within complex biological matrices. [] This approach helps to minimize variations and improve the reliability of the analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
